![molecular formula C14H10BrNS B1338877 2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole CAS No. 24239-18-7](/img/structure/B1338877.png)

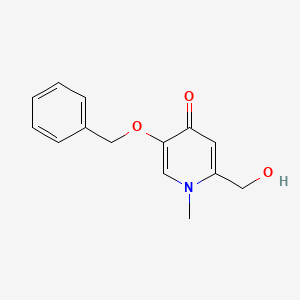

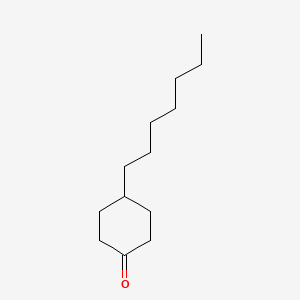

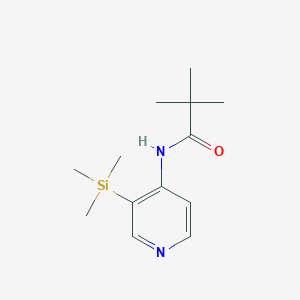

2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole

Overview

Description

2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole is a useful research compound. Its molecular formula is C14H10BrNS and its molecular weight is 304.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Palladium-Catalyzed Arylation of Thiazoles

Thiazoles and benzothiazoles undergo efficient arylation with aryl bromides in the presence of palladium catalysts and a base. This process allows for the modification of the benzothiazole core, introducing various aryl groups that could impact the physical, chemical, and biological properties of the resulting compounds. Such reactions are crucial for developing new molecules with potential applications in materials science, pharmaceuticals, and agrochemicals (Yokooji et al., 2003).

Antitumor Activity

Benzothiazole derivatives, including those related to "2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole," have shown potent inhibitory activity against various cancer cell lines, particularly breast cancer cells. The structure-activity relationship studies suggest that modifications on the benzothiazole and phenyl rings can significantly impact their antitumor efficacy. Such compounds are of interest for the development of new anticancer agents with specific activity profiles (Shi et al., 1996).

Antimicrobial Activity

Fluorinated benzothiazolo imidazole compounds synthesized from benzothiazole intermediates have shown promising antimicrobial activity. The introduction of various substituents at strategic positions on the benzothiazole core influences their activity against microbes, making these derivatives valuable for developing new antimicrobial agents (Sathe et al., 2011).

Molecular Probes and Sensors

Benzothiazole derivatives have been utilized in the design of fluorescent chemosensors due to their unique optical properties. These sensors can detect changes in pH, metal ions, or other analytes, making them useful tools in environmental monitoring, biological research, and medical diagnostics (Li et al., 2018).

Inhibition of Matrix Metalloproteinases (MMPs)

Benzothiazole-based compounds, through structural modifications, have been shown to inhibit MMPs, which play a significant role in tissue remodeling, inflammation, and various pathological conditions. Such inhibitors are of interest for the treatment of diseases associated with excessive or abnormal MMP activity (Incerti et al., 2018).

Mechanism of Action

Target of Action

It’s known that bromomethyl groups often participate in carbon-carbon bond forming reactions .

Mode of Action

The mode of action of 2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole is likely to involve the bromomethyl group. This group can participate in various reactions, including Suzuki–Miyaura cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, which this compound may participate in, is a key process in organic synthesis .

Result of Action

The compound’s potential involvement in carbon–carbon bond forming reactions could lead to significant changes in molecular structures .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires specific conditions, such as the presence of a palladium catalyst .

Safety and Hazards

The safety and hazards of “2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole” would depend on its specific properties. It’s important to handle all chemical compounds with appropriate safety precautions. Some similar compounds are considered hazardous and can cause skin irritation, eye damage, and respiratory sensitization .

Future Directions

Properties

IUPAC Name |

2-[4-(bromomethyl)phenyl]-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNS/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGFUKAVDJZZAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40534056 | |

| Record name | 2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40534056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24239-18-7 | |

| Record name | 2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40534056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

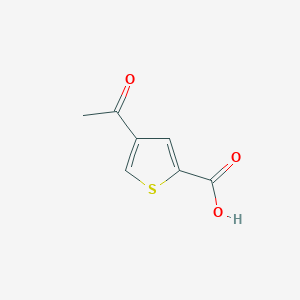

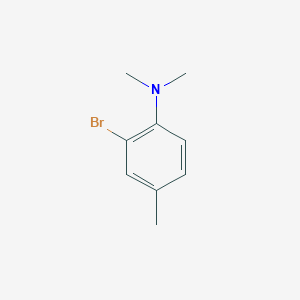

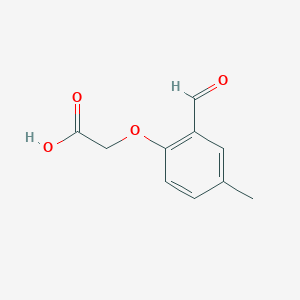

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Bromomethyl)phenyl]thiophene](/img/structure/B1338807.png)

![{[2-(2-Iodoethoxy)ethoxy]methyl}benzene](/img/structure/B1338817.png)